Hydroxydimethylstannyl oleate

Description

Contextual Overview of Organotin(IV) Compounds

Organotin(IV) compounds are the most common and stable form of organotin compounds, characterized by a tin atom in the +4 oxidation state. reaxis.com Their general formula is RnSnX4-n, where 'R' is an organic substituent (e.g., alkyl or aryl group) and 'X' is an electronegative group such as a halide, oxide, or carboxylate. reaxis.com The number of organic substituents (n) significantly influences the properties and applications of the compound.

The industrial significance of organotin(IV) compounds is vast, with major applications including:

PVC Stabilizers: Diorganotin compounds are extensively used to prevent the thermal degradation of polyvinyl chloride (PVC). songwon.com

Catalysts: Organotin compounds, particularly dialkyltin carboxylates, are effective catalysts in various chemical reactions, including the formation of polyurethanes and in esterification and transesterification reactions. rsc.orggelest.comvestachem.com

Biocides: Certain triorganotin compounds have been used as biocides, although their use is now restricted due to environmental concerns. rsc.org

The synthesis of organotin(IV) compounds often starts from tin(IV) chloride (SnCl4), which is alkylated using organoaluminum or Grignard reagents. google.com

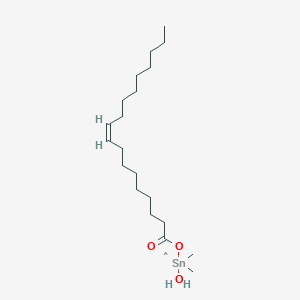

Structural Classification and Nomenclature of Hydroxydimethylstannyl Oleate (B1233923)

Hydroxydimethylstannyl oleate falls under the category of diorganotin(IV) dicarboxylates. Its systematic name provides clear indicators of its structure:

"stannyl" : Indicates the presence of a tin (Sn) atom.

"dimethyl" : Specifies two methyl (CH3) groups are bonded to the tin atom.

"hydroxy" : Denotes the presence of a hydroxyl (-OH) group.

"oleate" : Refers to the carboxylate anion of oleic acid, a C18 monounsaturated fatty acid. google.com

The structure, therefore, consists of a central tin atom bonded to two methyl groups, a hydroxyl group, and an oleate group through a tin-oxygen bond. The oleate ligand, with its long hydrocarbon chain, imparts significant organic character to the molecule.

The general class of dialkyltin carboxylates, to which this compound belongs, is known for its structural diversity. pku.edu.cn Depending on the nature of the organic groups and the carboxylate, these compounds can exist as monomers, dimers, or polymers in the solid state. acs.org In solution, they can participate in dynamic equilibria involving different oligomeric species. acs.org

Table 1: Structural Components of this compound

| Component | Chemical Formula | Role in the Compound |

| Dimethyltin(IV) | (CH3)2Sn2+ | The central organometallic cation. |

| Hydroxyl Group | -OH | An anionic ligand bonded to the tin atom. |

| Oleate | C18H33O2- | A long-chain fatty acid carboxylate ligand. |

Current Research Landscape and Future Directions

While specific research focusing solely on this compound is limited, the broader field of organotin carboxylates continues to be an active area of investigation. Current research efforts are largely driven by the need for more efficient and environmentally benign industrial processes.

A significant area of research is the development of novel organotin catalysts for polyurethane production and other polymerization reactions. rsc.orgreaxis.comrsc.org Scientists are exploring how modifications to the organic substituents and carboxylate ligands can fine-tune the catalytic activity and selectivity. rsc.org The goal is often to create catalysts that are highly effective at low concentrations and are more stable under reaction conditions. google.com

Another important research direction is the development of improved PVC stabilizers. While organotins are effective, there is ongoing work to create stabilizers with better long-term stability and lower environmental impact. mdpi.com The use of long-chain carboxylates, such as oleates, in metal-based stabilizers is being explored to enhance compatibility with the PVC matrix. mdpi.com

Future research will likely continue to focus on designing organotin compounds with tailored properties for specific applications. This includes the synthesis of new dialkyltin carboxylates with varied steric and electronic properties to optimize their performance as catalysts and stabilizers. Furthermore, there is a growing interest in understanding the detailed mechanisms of organotin-catalyzed reactions to enable more rational catalyst design. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C20H41O3Sn |

|---|---|

Molecular Weight |

448.2 g/mol |

InChI |

InChI=1S/C18H34O2.2CH3.H2O.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;1H2;/q;;;;+1/p-1/b10-9-;;;; |

InChI Key |

KKKWINSIHWRVCQ-HKIWRJGFSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](C)C.O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](C)C.O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Synthesis from Dimethyltin (B1205294) Oxide and Oleic Acid

The most direct and widely employed method for the preparation of hydroxydimethylstannyl oleate (B1233923) is the reaction between dimethyltin oxide and oleic acid. um.edu.myresearchgate.net This reaction is a classic example of the formation of an organotin carboxylate from an organotin oxide and a carboxylic acid.

The fundamental reaction involves the condensation of dimethyltin oxide with oleic acid, leading to the formation of the desired ester and water as a byproduct. To drive this equilibrium-limited reaction to completion, the continuous removal of water is essential. This is typically accomplished by azeotropic distillation, for which a Dean-Stark apparatus is commonly employed. um.edu.mythieme-connect.de A non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311), is used as the reaction medium. researchgate.netthieme-connect.de

Reaction Scheme:

(CH₃)₂SnO + C₁₈H₃₄O₂ → (CH₃)₂Sn(OH)(OCOC₁₇H₃₃)

A general laboratory procedure would involve refluxing a stoichiometric mixture of dimethyltin oxide and oleic acid in toluene. The water generated during the reaction is collected in the Dean-Stark trap, providing a visual indication of the reaction's progress. Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Alternative Synthetic Approaches and Precursor Selection

While the reaction of dimethyltin oxide with oleic acid is the most common route, alternative synthetic strategies can be employed, often dictated by the availability of different starting materials.

One alternative involves the reaction of a diorganotin dihalide, such as dichlorodimethyltin, with the sodium salt of oleic acid (sodium oleate). asianpubs.org This metathesis reaction results in the formation of the desired organotin oleate and a salt byproduct, typically sodium chloride, which can be removed by filtration. asianpubs.org

Another potential, though less common, route is the cleavage of a carbon-tin bond in a tetraorganotin compound, such as tetramethyltin, using oleic acid. This method, however, is generally less atom-economical as it involves the loss of one of the organic groups from the tin precursor. um.edu.my The reaction of organotin chlorides directly with carboxylic acids at elevated temperatures has also been reported to yield diorganochlorotin carboxylates. um.edu.my

The choice of precursors is critical. Dimethyltin oxide is often preferred due to its commercial availability and the straightforward nature of the reaction. Oleic acid is a readily available fatty acid. For alternative routes, the stability and reactivity of the chosen organotin halide or tetraorganotin compound must be considered.

Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of hydroxydimethylstannyl oleate. Key parameters that can be adjusted include temperature, reaction time, solvent, and catalyst.

Temperature and Reaction Time: The reaction is typically carried out at the reflux temperature of the solvent used (e.g., toluene, ~111°C; cyclohexane, ~81°C) to facilitate the azeotropic removal of water. thieme-connect.depreprints.org The reaction time can vary but is often continued until no more water is collected in the Dean-Stark trap, which can take several hours. preprints.org Monitoring the reaction progress can also be done by tracking the disappearance of the starting materials via techniques like thin-layer chromatography (TLC).

Solvent Selection: The choice of solvent is primarily dictated by its ability to form an azeotrope with water and its inertness under the reaction conditions. Toluene and cyclohexane are common choices. researchgate.netthieme-connect.de The polarity of the solvent can also influence the solubility of the reactants and the reaction rate.

Catalysis: While the reaction between an organotin oxide and a carboxylic acid can proceed without a catalyst, certain catalysts can enhance the reaction rate. For related esterification reactions, solid acid catalysts or other metal oxides have been used. google.comrasayanjournal.co.in However, for this specific synthesis, the thermal conditions and removal of water are often sufficient to drive the reaction to a high yield.

Molar Ratio of Reactants: The stoichiometry of the reactants is a critical factor. Using a slight excess of one reactant can sometimes be employed to ensure the complete conversion of the other. However, this can complicate the purification process. An equimolar ratio is generally the starting point for optimization. preprints.org

The table below summarizes key parameters and their typical ranges for optimizing the synthesis of organotin carboxylates.

| Parameter | Typical Range/Condition | Rationale |

| Temperature | Reflux temperature of the solvent | To facilitate azeotropic removal of water and increase reaction rate. thieme-connect.depreprints.org |

| Solvent | Toluene, Cyclohexane | Forms an azeotrope with water for efficient removal. researchgate.netthieme-connect.de |

| Apparatus | Dean-Stark trap | For continuous removal of water, driving the reaction to completion. um.edu.mythieme-connect.de |

| Molar Ratio | 1:1 (Dimethyltin oxide:Oleic acid) | Stoichiometric reaction; adjustments can be made to drive completion. preprints.org |

| Catalyst | Generally not required; solid acids | Can increase reaction rate but may complicate purification. google.comrasayanjournal.co.in |

Purification and Isolation Techniques for Research Applications

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the reaction solvent. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

Recrystallization: If the product is a solid at room temperature, recrystallization is a common and effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the purified compound to crystallize out while impurities remain in the solution. researchgate.net A mixture of solvents, such as chloroform/n-hexane, is often used to achieve the desired solubility characteristics. researchgate.net

Chromatography: Column chromatography is a versatile technique for separating the desired product from impurities based on their differential adsorption to a stationary phase. google.com For organotin compounds, which can be non-polar, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase is often effective. acs.org Reversed-phase chromatography, which uses a hydrophobic stationary phase and a polar mobile phase, can also be employed, particularly for removing polar impurities. google.comgoogle.com

Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, if there is an excess of oleic acid, it can be removed by washing the organic solution of the product with a dilute aqueous base. However, care must be taken as organotin carboxylates can be sensitive to hydrolysis. thieme-connect.de

Solvent Removal: After any of the above purification steps, the solvent must be removed to isolate the final product. This is typically done using a rotary evaporator under reduced pressure. nih.gov

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis. researchgate.netbsmiab.org

The following table outlines common purification techniques and their applicability to this compound.

| Technique | Description | Applicability for this compound |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Effective if the compound is a solid; a good method for achieving high purity. researchgate.net |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Useful for separating non-polar organotin compounds from impurities. google.comacs.org |

| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases. | Can be used to remove acidic or basic impurities, but hydrolysis is a risk. thieme-connect.de |

| Rotary Evaporation | Removal of solvents under reduced pressure. | Standard final step to isolate the purified compound. nih.gov |

Investigation of Reaction Mechanisms and Catalytic Pathways

Mechanistic Studies in Peroxidation of Oleic Acid Catalyzed by Organotin Complexes

Organotin compounds, including hydroxydimethylstannyl oleate (B1233923), have been shown to influence the peroxidation of oleic acid, a process of significant interest in the context of lipid oxidation. researchgate.net Studies have revealed that the presence of organotin complexes can accelerate the accumulation of hydroperoxides, the primary products of oleic acid peroxidation. researchgate.net

The proposed mechanism involves the generation of radical species, potentially arising from the dissociation of the carbon-tin (C-Sn) bond. researchgate.net This is supported by the observation that the promoting effect of organotin compounds is nullified in the presence of antioxidants like 2,6-di-tert-butylphenol, which are known to scavenge free radicals. researchgate.net The interaction of organotin compounds with components of the reaction medium, such as phospholipids (B1166683), can also play a role. Organotins are known to form complexes with phospholipids like phosphatidylcholine, which can in turn enhance the oxidation of fatty acids. researchgate.net

It is important to note that the degree of unsaturation in the fatty acid is a critical factor. Studies have shown that monounsaturated fatty acids like oleic acid are less prone to inducing oxidative damage compared to polyunsaturated fatty acids. nih.gov

Table 1: Effect of Organotin Compounds on Oleic Acid Peroxidation

| Temperature | Observation | Implication |

| ~37°C | Acceleration of hydroperoxide accumulation. researchgate.net | Organotin complex acts as a promoter of peroxidation. researchgate.net |

| 65°C | Initial increase in hydroperoxide accumulation rate, followed by an S-shaped kinetic curve. researchgate.net | Rate of hydroperoxide decomposition exceeds the rate of accumulation as the reaction progresses. researchgate.net |

Role as a Catalyst in Polymerization Reactions

Hydroxydimethylstannyl oleate and related organotin compounds are effective catalysts in various polymerization reactions, most notably in the formation of polyurethanes and the curing of silicones.

Catalysis in Polyurethane Systems

In polyurethane synthesis, organotin catalysts play a crucial role in accelerating the reactions between polyols and isocyanates to form urethane (B1682113) linkages. nih.govresearchgate.netmdpi.com The catalytic mechanism of organotin compounds in this system is generally understood to proceed through a Lewis acid pathway. nih.govrsc.org The tin atom, acting as a Lewis acid, coordinates with the oxygen atom of the isocyanate group. This coordination polarizes the N=C bond, making the carbon atom more susceptible to nucleophilic attack by the hydroxyl group of the polyol.

The main steps in the proposed mechanism include:

Formation of a complex between the organotin catalyst and the alcohol (polyol). mdpi.com

Addition of the isocyanate to this complex, forming a trimolecular intermediate. mdpi.com

Nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon, facilitated by the catalyst.

Formation of the urethane linkage and regeneration of the catalyst.

The efficiency of the catalyst is influenced by the nature of the organic groups and ligands attached to the tin atom. researchgate.net These groups can affect the Lewis acidity of the tin center and the steric accessibility of the catalytic site. rsc.org

Catalytic Activity in Silicone Curing

This compound is utilized as a catalyst for the condensation cure of silicone rubbers, particularly at elevated temperatures. gelest.com This process, also known as room-temperature vulcanizing (RTV), involves the crosslinking of organopolysiloxane prepolymers. google.com

The curing mechanism catalyzed by organotin compounds involves the hydrolysis of acetoxy or other reactive groups on the silicone polymer, followed by a condensation reaction to form a cross-linked network. The organotin catalyst facilitates these hydrolysis and condensation steps. While platinum-based catalysts are common for addition-cure silicones, tin compounds are specifically effective for certain condensation-cure systems. gelest.comheraeus-precious-metals.comsimtec-silicone.com The choice of catalyst can influence the cure speed and final properties of the silicone rubber. wacker.com

Enzymatic Modulation by Organotin Complexes: Insights into Oleate Transformations

Organotin compounds can interact with and modulate the function of various enzymes, which can have implications for the transformation of oleates within biological systems. While direct enzymatic transformation of this compound itself is not the primary focus, the influence of organotin compounds on enzymes involved in oleate metabolism is a key area of investigation.

Studies have shown that organotin compounds can inhibit enzymes such as F1Fo ATP synthase, a critical enzyme in cellular energy production. researchgate.net The mechanism of inhibition can be complex, potentially involving direct interaction with the protein or indirect effects through the formation of reactive chemical species. researchgate.net The interaction of organotins with amino acid residues, particularly those with sulfur-containing side chains like cysteine, is a known mechanism of their biological activity. researchgate.net

Furthermore, the transformation of oleic acid itself is catalyzed by enzymes such as oleate hydratases, which convert oleic acid to 10-(R)-hydroxy stearic acid. nih.govresearchgate.netnih.gov These enzymes utilize a flavin cofactor and have a specific three-dimensional structure that dictates their substrate specificity and catalytic mechanism. nih.gov While research on the direct modulation of oleate hydratases by this compound is limited, the general ability of organotins to interact with proteins suggests a potential for such interactions. The lipophilic nature of the oleate and dimethyl groups in this compound could facilitate its interaction with the hydrophobic active sites of enzymes involved in lipid metabolism.

Theoretical Elucidation of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become invaluable tools for understanding the intricate details of reaction mechanisms involving organotin compounds. researchgate.netunipi.ittubitak.gov.tr These theoretical studies allow for the characterization of transient species such as reaction intermediates and transition states, which are often difficult to observe experimentally.

In the context of catalysis, computational studies can elucidate the energetics of different reaction pathways. For example, in the Fries rearrangement catalyzed by organotin compounds, theoretical calculations have shown that the tin atom coordinates with the carbonyl oxygen of the substrate, forming a transition state complex. rsc.org This coordination weakens adjacent bonds, facilitating the rearrangement. rsc.org

For reactions involving organotin compounds, theoretical models can predict the structures of precursors, transition states, and intermediates. tubitak.gov.tr These calculations often involve optimizing the geometries of these species and calculating their energies to determine the most favorable reaction pathway. tubitak.gov.tr For instance, in the Stille reaction, a palladium-catalyzed cross-coupling reaction that can involve organotin reagents, computational studies have been used to analyze the transmetalation step, identifying stable intermediate complexes and the transition states connecting them. unipi.it

The application of these theoretical methods to the reactions catalyzed by this compound can provide a deeper, molecular-level understanding of its catalytic activity. By modeling the interaction of the catalyst with reactants like oleic acid or polyurethane precursors, it is possible to map out the potential energy surface of the reaction, identify key intermediates, and calculate the activation barriers for different steps in the catalytic cycle. mdpi.com

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Chromatographic Methodologies (Gas Chromatography, Liquid Chromatography)

Chromatography is a cornerstone for the separation and quantification of organotin compounds from complex matrices or reaction mixtures. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are extensively utilized, with the choice of method often depending on the compound's volatility and polarity. chromatographytoday.com

Gas Chromatography (GC): Due to the low volatility of many organotin compounds, including hydroxydimethylstannyl oleate (B1233923), direct analysis by GC is often challenging. researchgate.netlabrulez.com Therefore, a derivatization step is typically required to convert the polar, nonvolatile analytes into more volatile and thermally stable derivatives suitable for GC analysis. researchgate.netlabrulez.com Common derivatization techniques include:

Hydride Generation: Reaction with a reducing agent like sodium borohydride (B1222165) to form volatile tin hydrides. nih.govcapes.gov.br

Alkylation/Ethylation: Reaction with Grignard reagents (e.g., methylmagnesium bromide) or sodium tetraethylborate (NaBEt₄) to form fully alkylated, nonpolar tin species. researchgate.netfxcsxb.comnih.govnih.gov

Once derivatized, the compounds can be separated on a capillary GC column, often a nonpolar or medium-polarity column like a 5% phenyl-polysiloxane. thermofisher.comresearchgate.net Detection methods vary in sensitivity and selectivity, with Flame Ionization Detection (FID) being a general-purpose option and Flame Photometric Detection (FPD) or Mass Spectrometry (MS) providing higher selectivity and sensitivity for tin compounds. capes.gov.brfxcsxb.com Headspace GC is another valuable technique, particularly for the analysis of volatile organotins in various sample matrices. fxcsxb.com

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is increasingly the method of choice for analyzing polar and thermally labile organotin compounds as it often eliminates the need for derivatization. chromatographytoday.comsciex.comresearchgate.net This simplifies sample preparation and avoids potential artifacts from the derivatization process. sciex.comresearchgate.net

Reversed-phase chromatography is the most common LC mode used for organotin separation. epa.govresearchgate.net A C18 stationary phase is frequently employed, with a mobile phase typically consisting of an acidified aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov The addition of acids (e.g., acetic acid) and sometimes a complexing agent (e.g., tropolone) to the mobile phase is crucial to ensure the stability and proper peak shape of the organotin cations during analysis. researchgate.netepa.gov

Table 1: Comparison of Chromatographic Conditions for Organotin Analysis

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Sample Volatility | Requires volatile or derivatized analytes researchgate.netlabrulez.com | Suitable for nonvolatile and thermally labile compounds sciex.com |

| Derivatization | Usually necessary (e.g., ethylation, hydride generation) fxcsxb.comnih.gov | Generally not required researchgate.net |

| Typical Column | Capillary, 5% phenyl-polysiloxane (e.g., HP5-MS) thermofisher.comresearchgate.net | Reversed-phase C18 nih.gov |

| Common Detectors | FPD, MS, ICP-MS capes.gov.brfxcsxb.comrsc.org | MS, ICP-MS researchgate.neteurofins.com.au |

| Key Advantage | High resolution for a large number of organotin species researchgate.net | Direct analysis of polar compounds, simpler sample prep sciex.com |

Spectroscopic Investigations (e.g., Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of hydroxydimethylstannyl oleate.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable information about the functional groups present in the molecule and the coordination mode of the carboxylate group. nih.gov The absence of the broad ν(O-H) band from the free carboxylic acid and the positions of the asymmetric ν(COO)asym and symmetric ν(COO)sym stretching bands of the carboxylate group are key diagnostic features. nih.govsysrevpharm.org The difference (Δν) between these two frequencies can help infer the coordination geometry of the tin atom (monodentate, bidentate chelating, or bridging). nih.gov Bands corresponding to Sn-C and Sn-O stretches are typically observed in the far-infrared region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is one of the most powerful tools for determining the precise structure of organotin compounds in solution. nih.govugent.be

¹H NMR: Provides information on the protons in the dimethyl and oleate moieties. The disappearance of the acidic proton signal from the oleic acid confirms salt formation. nih.gov The chemical shift of the methyl protons attached to the tin atom and the observation of satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are characteristic. nih.gov The magnitude of the two-bond coupling constant, ²J(¹¹⁹Sn-¹H), can provide insight into the C-Sn-C bond angle and thus the coordination geometry around the tin atom. nih.gov

¹³C NMR: Complements the ¹H NMR data, showing signals for all carbon atoms in the molecule. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is also sensitive to the coordination number and geometry at the tin center. nih.gov

¹¹⁹Sn NMR: This technique is highly sensitive to the coordination environment of the tin atom. The ¹¹⁹Sn chemical shift is a direct probe of the coordination number and the nature of the substituents bound to tin, making it invaluable for structural characterization. nih.govacs.org

Mass Spectrometry (MS): MS is used for molecular weight determination and structural confirmation through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar organotin compounds like this compound, often revealing the molecular ion or related adducts. epa.gov The characteristic isotopic pattern of tin, which has ten stable isotopes, provides a definitive signature for tin-containing fragments in the mass spectrum. epa.gov When coupled with chromatography (GC-MS or LC-MS), it allows for the identification of the compound in complex mixtures. nih.govnih.govepa.gov

Table 2: Typical Spectroscopic Data for Dimethyltin(IV) Carboxylate Derivatives

| Technique | Observed Feature | Structural Information | Reference |

|---|---|---|---|

| FTIR | Δν = ν(COO)asym - ν(COO)sym | Indicates carboxylate coordination mode (bidentate, bridging) | nih.gov |

| ¹H NMR | ²J(¹¹⁹Sn-¹H) coupling constant | Relates to C-Sn-C bond angle and coordination number | nih.gov |

| ¹³C NMR | ¹J(¹¹⁹Sn-¹³C) coupling constant | Provides information on geometry at the tin center | nih.gov |

| ¹¹⁹Sn NMR | Chemical Shift (δ) | Highly sensitive to coordination number and ligand type | nih.govacs.org |

| MS | Characteristic tin isotopic pattern | Confirms the presence of tin in molecular and fragment ions | epa.gov |

Elemental Analysis and Tin Speciation Techniques

Elemental analysis provides the empirical formula by determining the percentage composition of elements like carbon, hydrogen, and tin. For tin, Inductively Coupled Plasma (ICP) techniques, such as ICP-Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectrometry (ICP-AES), are used to determine the total tin content with high accuracy and sensitivity.

However, for organotin compounds, total tin concentration is insufficient; speciation analysis is required to identify and quantify the different organotin forms present (e.g., dimethyltin (B1205294), monomethyltin). nih.govresearchgate.net This is crucial for purity assessment, as the starting materials or degradation products may be present as impurities. Tin speciation is almost exclusively performed using hyphenated techniques. rsc.orgrsc.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a sensitive detection method, are essential for the speciation analysis of organotin compounds in any matrix. researchgate.netrsc.org

GC-MS: Following derivatization, GC-MS is a powerful tool for identifying and quantifying different organotin species. nih.govnih.govanalchemres.org Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes. nih.govnih.gov Tandem MS (MS/MS) further improves selectivity by monitoring specific fragmentation pathways, which is particularly useful for complex samples. thermofisher.comscispace.comnih.gov

LC-MS: This is a preferred method for analyzing polar organotins without derivatization. sciex.com LC-MS/MS provides high sensitivity and specificity, making it suitable for trace-level analysis and structural confirmation. sciex.comnih.gov

GC-ICP-MS: This combination offers extremely low detection limits for tin species. rsc.orgcapes.gov.br After derivatization and GC separation, the eluent is introduced into an ICP-MS, which detects tin isotopes with exceptional sensitivity, allowing for elemental speciation at trace and ultra-trace levels. rsc.orgresearchgate.net

LC-ICP-MS: This is arguably the most powerful technique for organotin speciation. researchgate.netnih.goveurofins.com.au It combines the ability of LC to separate nonvolatile, polar compounds in their native form with the highly sensitive and element-specific detection of ICP-MS. researchgate.neteurofins.com.au This approach allows for the direct quantification of this compound along with potential impurities like other dimethyltin species or inorganic tin.

These advanced hyphenated methods provide the robust, sensitive, and specific data required for the complete analytical characterization of this compound, from structural confirmation to the assessment of purity through comprehensive speciation analysis.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.com For organotin carboxylates like Hydroxydimethylstannyl oleate (B1233923), DFT calculations can elucidate bonding, molecular orbital energies, and the distribution of electron density, which are fundamental to understanding the compound's stability and reactivity.

Methodology and Findings: In typical DFT studies of organotin(IV) carboxylates, the geometry of the molecule is optimized to find its most stable three-dimensional structure. tandfonline.com Functionals such as B3LYP are commonly employed, with basis sets like 6-31G(d,p) for the non-metal atoms and LANL2DZ for the tin atom, providing a balance between accuracy and computational cost. rsc.orgresearchgate.net

For Hydroxydimethylstannyl oleate, DFT calculations would reveal key structural parameters. The coordination around the tin(IV) center is of particular interest. Depending on the conditions, the carboxylate group of the oleate could bind to the tin atom in a monodentate or bidentate fashion, leading to different coordination numbers and geometries around the tin center. tandfonline.comtandfonline.com Studies on analogous diorganotin(IV) carboxylates suggest that a four-coordinate, distorted tetrahedral geometry is common in solution, while higher coordination numbers can be observed in the solid state. researchgate.net

Frontier Molecular Orbitals (FMOs): A critical aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. tandfonline.com For this compound, the HOMO is likely to be localized on the electron-rich oleate chain and the carboxylate group, while the LUMO would be centered on the electropositive tin atom.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides further detail on the bonding within the molecule. It can quantify the charge distribution on each atom, revealing the polar nature of the Sn-O and Sn-C bonds. This analysis would confirm the significant positive charge on the tin atom and the negative charge on the oxygen atoms of the carboxylate and hydroxyl groups, which dictates the molecule's electrostatic interactions.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively high, localized on oleate chain/carboxylate | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low, localized on tin center | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and stability |

| Charge on Tin Atom | Positive | Influences coordination and electrostatic interactions |

| Sn-O Bond Character | Covalent with significant ionic character | Determines the lability and reactivity of the oleate group |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. oup.com MD simulations are particularly valuable for a molecule like this compound, which possesses a long, flexible oleate chain. nih.gov

Simulation Protocol and Insights: An MD simulation of this compound would typically be performed using a force field such as CHARMM or AMBER. nih.gov The simulation would track the positions and velocities of all atoms in the molecule over a period of nanoseconds or even microseconds, providing a trajectory of its motion.

The primary application of MD for this molecule would be to explore its conformational landscape. The long alkyl chain of the oleate moiety can adopt a vast number of conformations due to the rotation around its single bonds. MD simulations can reveal the most probable conformations in different environments, such as in a non-polar solvent or at an interface. The simulations can also provide information on the flexibility of different parts of the molecule. For instance, the root mean square fluctuation (RMSF) of each atom can be calculated to identify regions of high and low mobility.

Radius of Gyration (Rg): The radius of gyration is a measure of the molecule's compactness. nih.gov By tracking the Rg over the course of an MD simulation, one can observe how the molecule's shape evolves. For this compound, this could reveal whether the oleate chain tends to remain extended or fold upon itself, which has implications for its interactions with other molecules and surfaces.

| Analyzed Property | Potential Finding | Implication |

|---|---|---|

| Conformational States of Oleate Chain | Identification of dominant folded or extended conformations | Affects intermolecular interactions and packing |

| Root Mean Square Fluctuation (RMSF) | Higher flexibility in the middle of the alkyl chain | Highlights dynamic regions of the molecule |

| Radius of Gyration (Rg) | Fluctuations in Rg indicate changes in molecular shape | Provides information on the overall compactness |

| Solvent Accessible Surface Area (SASA) | Exposure of polar (Sn-O) and non-polar (alkyl) regions | Predicts solubility and interfacial behavior |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical behavior. nih.govresearchgate.net For organotin compounds, QSAR models have been successfully developed to predict their toxicity. cncb.ac.cnresearchgate.net

Developing a QSAR Model: To develop a QSAR model for this compound, a dataset of related organotin compounds with known properties would be required. Molecular descriptors would then be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges from DFT). oup.com

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that links the descriptors to the observed activity. researchgate.net For this compound, a QSAR model could predict properties such as its potential as a catalyst, its antimicrobial activity, or its environmental toxicity based on its calculated descriptors. nih.govcncb.ac.cn

Key Descriptors for Organotins: Studies on organotin compounds have shown that their activity is often related to descriptors such as:

Hydrophobicity (logP): The long oleate chain would give this compound a high logP value, influencing its partitioning in biological and environmental systems.

Electronic Parameters: The charge on the tin atom and the energies of the frontier orbitals are crucial for modeling reactivity. nih.gov

Steric Parameters: The size and shape of the groups attached to the tin atom influence its ability to interact with biological targets.

Prediction of Reactivity and Binding Interactions

Computational methods can also be used to predict the reactivity of this compound and its interactions with other molecules or surfaces.

Reactivity: The reactivity of organotin compounds is largely dictated by the nature of the bonds to the tin atom. gelest.comlupinepublishers.com The Sn-C bonds are relatively stable, while the Sn-O bond in this compound is more labile and represents a likely site of reaction. gelest.com DFT calculations can be used to model reaction pathways, such as the hydrolysis of the Sn-O bond or its reaction with other electrophiles or nucleophiles. The activation energies for these potential reactions can be calculated to predict which reactions are most likely to occur.

Binding Interactions: The interaction of this compound with other species is governed by a combination of forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The hydroxyl group on the tin atom can act as a hydrogen bond donor, while the carboxylate oxygens can act as hydrogen bond acceptors.

Molecular docking, a computational technique, could be used to predict how this compound might bind to a biological target, such as an enzyme or DNA. tandfonline.com Furthermore, computational studies on metal oleates have shown their ability to bind to surfaces, for example, on nanoparticles, through the carboxylate headgroup. mdpi.comnih.gov Similar computational approaches could model the adsorption of this compound on various materials, which is relevant to its applications as a stabilizer or catalyst. The binding energy between the molecule and a surface can be calculated to quantify the strength of the interaction. nih.govacs.org

Emerging Applications and Materials Science Innovations

Catalytic Applications in Advanced Materials Synthesis

Diorganotin compounds, particularly dicarboxylates like hydroxydimethylstannyl oleate (B1233923), are well-established as effective catalysts in various polymerization reactions. lupinepublishers.com Their primary role is to accelerate the formation of polymers such as polyurethanes and silicones, which are crucial in industries ranging from construction and automotive to electronics and textiles.

The catalytic activity of these compounds stems from the Lewis acidic nature of the tin atom, which can coordinate with reactants to facilitate bond formation. In polyurethane production, for instance, organotin catalysts like dibutyltin (B87310) dilaurate—a compound structurally related to hydroxydimethylstannyl oleate—are used to control the reaction between isocyanates and polyols. lupinepublishers.com Similarly, in the vulcanization of silicones, these catalysts promote the cross-linking of silanol-terminated polymers, a critical step for developing the desired elastomeric properties. lupinepublishers.com The oleate ligand in this compound can enhance its solubility in nonpolar reaction media, making it a potentially efficient catalyst in bulk polymerization processes.

| Polymer System | Catalytic Function | Mechanism of Action | Relevant Compounds |

|---|---|---|---|

| Polyurethanes | Catalyzes the gelling reaction (isocyanate-polyol) | Lewis acid tin center activates the isocyanate group | Dibutyltin diacetate, Dibutyltin dilaurate lupinepublishers.com |

| Silicones (RTV) | Promotes room-temperature vulcanization (cross-linking) | Facilitates condensation reaction between silanol groups | Dibutyltin dilaurate lupinepublishers.com |

| Polyesters | Catalyzes transesterification reactions | Activates the carbonyl group of the ester | Diorganotin oxides and carboxylates |

Research into Applications in Solar Energy Systems

The field of photovoltaics is actively exploring alternative materials to improve the efficiency, stability, and environmental safety of solar cells. Organometallic compounds, including those based on tin, have garnered interest as potential components in next-generation solar technologies, such as perovskite solar cells. Tin-based perovskites are being investigated as less toxic alternatives to their lead-based counterparts, which currently dominate the high-efficiency research landscape.

While specific research focusing directly on this compound in solar applications is not widely documented, the broader class of organotin compounds is being studied for its potential photophysical and electrochemical properties. For example, novel organotin complexes have been synthesized and evaluated for their suitability in dye-sensitized solar cells and other photovoltaic designs. The long alkyl chain of the oleate group could theoretically be used to modify the solubility and film-forming properties of active layers in solar devices, potentially improving morphology and device performance. However, this remains an area requiring further dedicated research.

Exploration in Water Treatment Technologies

The interaction of organotin compounds with aqueous environments is complex. Many organotins, such as tributyltin (TBT), are known for their biocidal properties and have been used in applications like anti-fouling paints for ships. gov.bc.camdpi.com This has also led to their classification as environmental pollutants, with significant research focused on their detection and removal from water sources through methods like adsorption on activated carbon. vliz.besciex.com

Despite the environmental concerns associated with leaching, the inherent chemical functionalities of organotins are being considered for controlled applications in treatment technologies. The catalytic properties of compounds like this compound suggest potential for their use in advanced oxidation processes. If successfully immobilized on a stable substrate to prevent release into the water, such organotin-based materials could theoretically serve as catalysts for the degradation of persistent organic pollutants. This application remains largely exploratory and faces significant challenges related to catalyst stability, efficiency, and ensuring environmental safety.

Development of Novel Organotin-Based Functional Materials

The development of new functional materials is a cornerstone of modern materials science, and organotin carboxylates are a versatile platform for creating materials with tailored properties. researchgate.net The final characteristics of an organotin-based material are highly dependent on the nature of the organic groups attached to the tin atom. lupinepublishers.comnih.gov

In this compound, the combination of the dimethyltin (B1205294) group and the long, unsaturated oleate ligand creates a molecule with distinct hydrophilic (from the metal core) and lipophilic (from the fatty acid tail) regions. This amphiphilic character can be exploited in the design of stabilizers for polymers like polyvinyl chloride (PVC), where it helps prevent thermal degradation during processing. lupinepublishers.com Furthermore, the oleate chain can be chemically modified or polymerized to create novel organotin-containing polymers and coatings. These new materials could possess unique properties such as enhanced hydrophobicity, thermal stability, or specific biological activities, making them candidates for advanced applications in fields ranging from specialty coatings to biomedicine. nih.govnih.gov

| Component | Chemical Group | Contribution to Material Properties | Potential Application |

|---|---|---|---|

| Organotin Core | Dimethyltin (-Sn(CH₃)₂) | Provides a reactive catalytic center (Lewis acid); acts as a stabilizing moiety. | Catalysis, PVC heat stabilization lupinepublishers.com |

| Carboxylate Linkage | -COO- | Connects the tin core to the organic ligand; influences coordination chemistry. | Synthesis of stable complexes |

| Organic Ligand | Oleate (C₁₈H₃₃O₂) | Imparts hydrophobicity, solubility in organic solvents, and flexibility. | Polymer additives, coatings, functional polymers |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing hydroxydimethylstannyl oleate in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting oleic acid with hydroxydimethyltin precursors under controlled stoichiometric conditions. Characterization requires multi-technique validation:

- FT-IR and TGA/DTG : To confirm coordination modes and thermal stability (e.g., iron-oleate complexes in ).

- Elemental Analysis (C/H) and ICP : For quantifying metal content and verifying stoichiometry .

- NMR Spectroscopy : To detect impurities (e.g., residual solvents like methanol or methyl oleate) and confirm structural integrity .

Q. How does this compound interact with mineral surfaces, and what experimental parameters govern adsorption efficiency?

- Methodological Answer : Adsorption mechanisms depend on concentration and pH:

- Low concentrations : Chemisorption dominates, as observed in oleate-calcite systems at pH 9.2 .

- High concentrations : Multilayer adsorption or surface precipitation occurs due to micelle formation (e.g., calcium oleate precipitation) .

- Critical Parameters : Monitor equilibrium concentrations (e.g., <1 × 10⁻⁵M for monolayer coverage) and use dynamic light scattering to detect micelle formation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the thermal decomposition pathways of this compound?

- Methodological Answer :

- DFT Simulations : Employ M06-2X/6-31G+(d,p) level theory to model bond cleavage and radical formation during pyrolysis .

- Validation : Compare simulated products (e.g., alkyl chains, CO) with experimental GC-MS or pyrolysis-GC data .

- Challenges : Account for solvent effects and steric hindrance from the bulky oleate ligand.

Q. What strategies resolve contradictions in adsorption data caused by impurities or low-purity reagents?

- Methodological Answer :

- Purity Control : Use reagents with >95% purity (e.g., avoid methyl oleate with <70% purity, as highlighted in ) .

- Error Mitigation : Conduct parallel experiments with purified derivatives and apply statistical tools (e.g., linear regression for IC₅₀ calculations in biological assays) .

- Data Normalization : Reference adsorption isotherms to internal standards (e.g., quartz powder absorption baselines) .

Q. How to design experiments to assess the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose the compound to UV light, humidity, or elevated temperatures (e.g., 40–80°C) and monitor degradation via HPLC or mass spectrometry .

- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf-life .

- Control Variables : Use inert atmospheres (e.g., N₂) to isolate oxidative vs. hydrolytic degradation pathways .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in oleate-mediated biochemical assays?

- Methodological Answer :

- Dose-Response Curves : Apply nonlinear regression (e.g., sigmoidal fits) to calculate EC₅₀/IC₅₀ values, as demonstrated in oleate-suppressed UPR studies .

- Replication : Use triplicate experiments with duplicate sampling to ensure reproducibility .

- Uncertainty Quantification : Report mean ± SD and perform ANOVA to assess significance across experimental groups .

Data Presentation and Ethical Considerations

Q. How should raw and processed data be documented to meet academic standards in publications?

- Methodological Answer :

- Raw Data : Archive large datasets (e.g., NMR spectra, TGA curves) in supplementary materials or appendices .

- Processed Data : Use normalized spectra (e.g., absorption spectra scaled to peak maxima) and annotated tables (e.g., adsorption capacities with error margins) .

- Ethical Reporting : Disclose reagent purity limitations and potential conflicts of interest, as per guidelines in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.